

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>tert</i> -Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Compound Name:	<i>tert</i> -Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Cat. No.:	B153290

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**, a pivotal building block in modern medicinal chemistry. We will explore its chemical identity, delineate a robust synthetic protocol with mechanistic insights, and discuss its strategic applications in the development of novel therapeutic agents. This document is designed to serve as a practical resource for laboratory scientists and drug development professionals, emphasizing experimental causality, safety, and authoritative grounding.

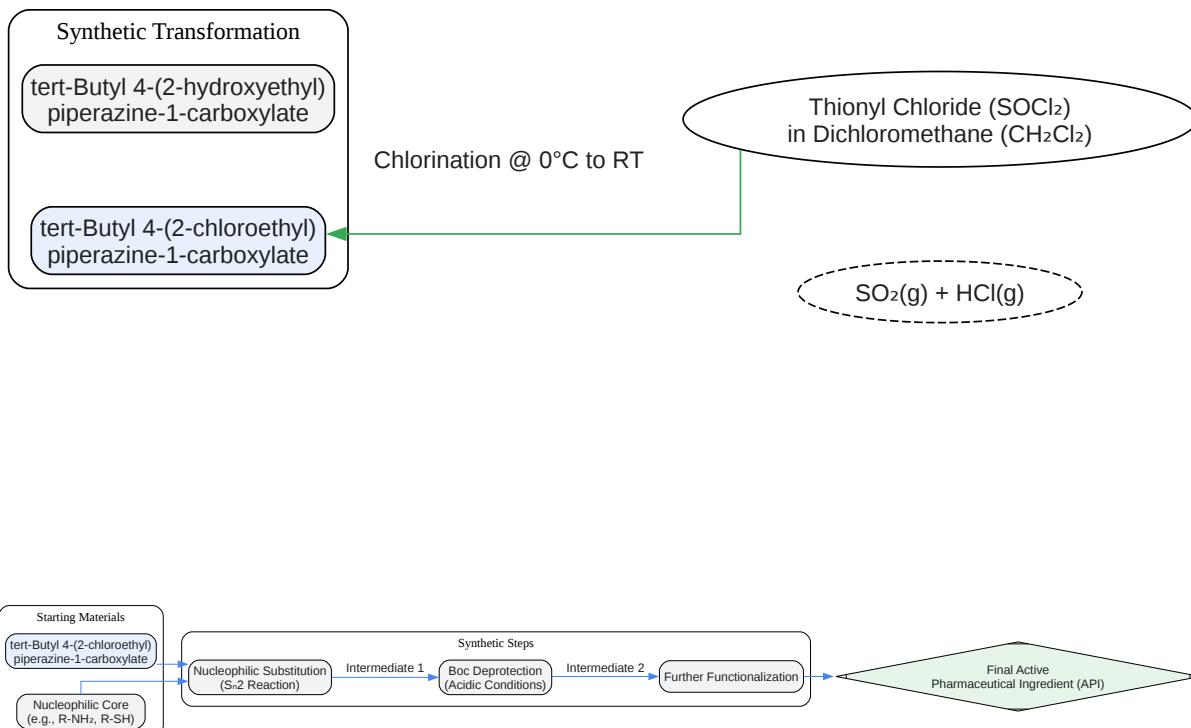
Core Chemical Identity and Physicochemical Properties

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, commonly abbreviated as Boc-piperazine-chloroethane, is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a piperazine ring, a widely recognized "privileged scaffold" in drug discovery, protected at one nitrogen atom by a *tert*-butyloxycarbonyl (Boc) group. The

second nitrogen is functionalized with a 2-chloroethyl group, which serves as a reactive electrophilic handle for introducing the piperazine moiety into target molecules.

The Boc protecting group provides thermal and chemical stability while rendering the protected amine unreactive, allowing for selective functionalization at the other nitrogen. The 2-chloroethyl side chain is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This dual functionality makes it an exceptionally versatile intermediate for constructing complex molecular architectures.

Table 1: Key Identifiers and Physicochemical Properties


Property	Value	Source
CAS Number	208167-83-3	[1]
Molecular Formula	C ₁₁ H ₂₁ CIN ₂ O ₂	[1]
Molecular Weight	248.76 g/mol	[1]
Appearance	Solid	[1]
Primary Function	Synthetic Building Block / Intermediate	[2] [3]

Synthesis and Characterization

The most common and efficient synthesis of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** involves the chlorination of its corresponding alcohol precursor, **tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate**.

Synthetic Pathway: Chlorination of a Primary Alcohol

The conversion is typically achieved using thionyl chloride (SOCl₂). This reagent is preferred due to its efficacy in converting primary alcohols to alkyl chlorides and the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic release upon addition of the highly reactive thionyl chloride. The mixture is then allowed to warm to ambient temperature to ensure the reaction proceeds to completion.[\[4\]](#)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.de [fishersci.de]
- 2. **tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate** | 205059-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. **tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate** | 1211568-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153290#tert-butyl-4-2-chloroethyl-piperazine-1-carboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com